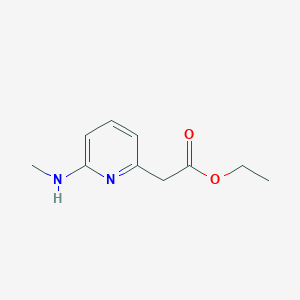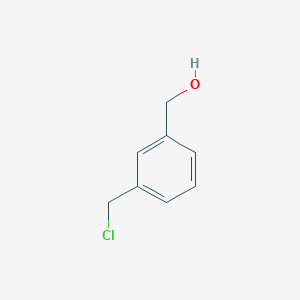
2-(2-(trifluorometil)fenil)acetato de metilo
Descripción general
Descripción
“Methyl 2-(2-(trifluoromethyl)phenyl)acetate” is a chemical compound with the molecular formula C10H9F3O2 . It is a clear, colorless liquid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in various studies . The most commonly used trifluoromethyl-containing building blocks for these syntheses are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques such as 1H and 13C NMR, IR, and MS spectroscopy . X-ray crystallography has also been used to investigate the molecular structure .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.17 g/mol . It has a XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Desarrollo Farmacéutico
2-(2-(trifluorometil)fenil)acetato de metilo: es un compuesto valioso en la investigación farmacéutica debido a la presencia del grupo trifluorometilo. Este grupo es conocido por su capacidad para mejorar la actividad biológica y la estabilidad metabólica de los fármacos . El compuesto se ha utilizado en la síntesis de medicamentos aprobados por la FDA que contienen el grupo trifluorometilo, que a menudo se utiliza como un farmacóforo debido a sus propiedades de lipofilia y mejora de la biodisponibilidad .
Síntesis Agroquímica
En la industria agroquímica, el grupo trifluorometilo es reconocido por sus propiedades insecticidas y fungicidas. This compound puede servir como intermedio en la síntesis de agroquímicos que requieren este grupo funcional para mejorar la eficacia y la persistencia ambiental .
Ciencia de Materiales
Las características estructurales únicas del compuesto lo convierten en un candidato para el desarrollo de materiales avanzados. Su incorporación a los polímeros podría conducir a materiales con una mejor estabilidad térmica y resistencia química, que son rasgos deseables en materiales de alto rendimiento .
Catálisis
This compound: puede usarse en procesos catalíticos como ligando o modificador de catalizador. El grupo trifluorometilo puede influir en las propiedades electrónicas de los catalizadores, afectando así la velocidad y la selectividad de las reacciones químicas .
Miméticos de Péptidos
Este compuesto ha demostrado potencial como plantilla para miméticos de péptidos. Se ha investigado como bloque de construcción en la síntesis de péptidos no naturales, que son importantes en el desarrollo de agentes terapéuticos que pueden imitar los péptidos naturales en el cuerpo.
Síntesis Orgánica
Como bloque de construcción versátil en la síntesis orgánica, This compound se utiliza para introducir el grupo trifluorometilfenilo en varias moléculas orgánicas. Esto puede alterar significativamente las propiedades físicas, químicas y biológicas de los compuestos resultantes .
Química Analítica
En química analítica, el compuesto se puede usar como estándar o material de referencia en espectrometría de masas y cromatografía debido a su estructura y estabilidad bien definidas. Esto ayuda en la identificación y cuantificación de mezclas complejas .
Ciencia Ambiental
La investigación sobre el destino ambiental de los compuestos trifluorometilados, incluido This compound, es crucial. Comprender sus productos de descomposición e interacciones con los factores ambientales contribuye a evaluar el impacto ecológico de estos compuestos .
Mecanismo De Acción
The mechanism of action of MTPA is based on its ability to form diastereomeric salts with chiral acids and bases. The diastereomeric salts can be resolved to yield enantiomerically pure compounds. The resolution of the diastereomers can be achieved through various methods, including chromatography, recrystallization, and enzymatic resolution.
Biochemical and Physiological Effects
MTPA has no known biochemical or physiological effects in humans. It is considered to be a relatively safe compound and is not known to be toxic or carcinogenic. However, it should be handled with care as it is a flammable liquid and can cause skin irritation upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MTPA as a chiral auxiliary is its ability to form diastereomeric salts with chiral acids and bases. This method allows for the synthesis of enantiomerically pure compounds, which is essential in the pharmaceutical and agrochemical industries. MTPA is also relatively easy to handle and has a low toxicity profile.
One of the limitations of using MTPA is its cost. It is a relatively expensive compound, which can make it challenging to use in large-scale synthesis. Additionally, the resolution of the diastereomers can be time-consuming and may require specialized equipment.
Direcciones Futuras
There are several future directions for the use of MTPA in scientific research. One area of interest is the development of new methods for the resolution of diastereomers. This could involve the use of new chromatographic techniques or the development of new enzymes for enzymatic resolution.
Another area of interest is the synthesis of new chiral compounds using MTPA as a chiral auxiliary. This could involve the synthesis of new pharmaceuticals or agrochemicals with improved properties.
Conclusion
Methyl 2-(2-(trifluoromethyl)phenyl)acetate, or MTPA, is a chemical compound that has found numerous applications in scientific research. Its ability to form diastereomeric salts with chiral acids and bases has made it an essential tool in the synthesis of enantiomerically pure compounds. While there are limitations to its use, MTPA has significant potential for future research in the fields of organic synthesis, pharmaceuticals, and agrochemicals.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
Propiedades
IUPAC Name |
methyl 2-[2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)6-7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVRILIISWHRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632638 | |
| Record name | Methyl [2-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181039-97-4 | |
| Record name | Methyl [2-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



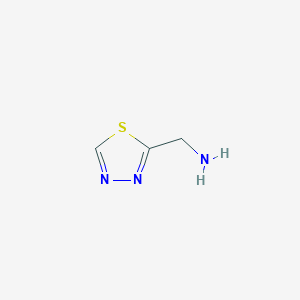
![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)


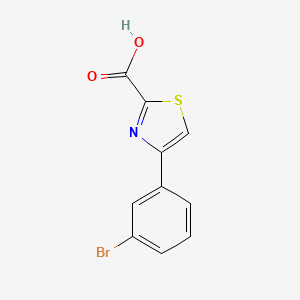
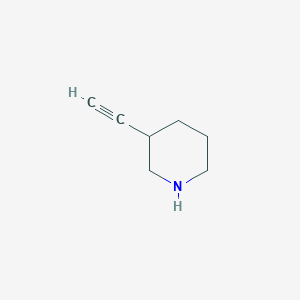

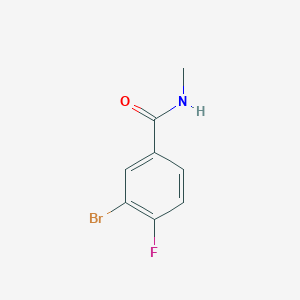
![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)
